molecular formula C11H10ClNS B15283702 2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole

2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B15283702
M. Wt: 223.72 g/mol
InChI Key: COXFYWNXHRNOAJ-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a vinyl group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazole derivative. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under various conditions, often requiring catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl or thiazole rings.

Scientific Research Applications

2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole exerts its effects involves interactions with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Bromophenyl)vinyl]-4,5-dihydro-1,3-thiazole
  • 2-[2-(3-Methylphenyl)vinyl]-4,5-dihydro-1,3-thiazole
  • 2-[2-(3-Nitrophenyl)vinyl]-4,5-dihydro-1,3-thiazole

Uniqueness

2-[2-(3-Chlorophenyl)vinyl]-4,5-dihydro-1,3-thiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenyl group can participate in specific interactions that other substituents may not, making this compound particularly interesting for certain applications.

Properties

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)ethenyl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H10ClNS/c12-10-3-1-2-9(8-10)4-5-11-13-6-7-14-11/h1-5,8H,6-7H2

InChI Key

COXFYWNXHRNOAJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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